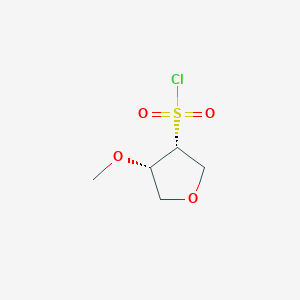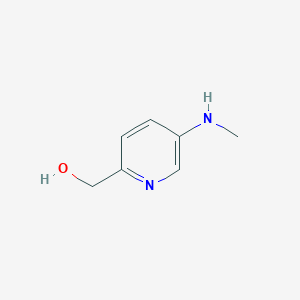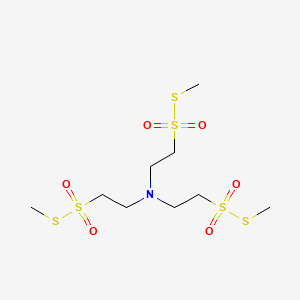
(3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride is a chemical compound known for its unique stereochemistry and functional groups It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains both methoxy and sulfonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydrofuran ring, which can be derived from 1,4-butanediol through cyclization.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the methoxytetrahydrofuran with chlorosulfonic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Substitution Reactions: The methoxy group can be substituted under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical and biological applications to modify target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride: can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride.
Tetrahydrofuran Derivatives: Compounds like 2-methoxytetrahydrofuran and 3-chlorotetrahydrofuran share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methoxy and sulfonyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C5H9ClO4S |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
(3R,4S)-4-methoxyoxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
SQVLOCURKZSIMR-CRCLSJGQSA-N |
SMILES isomérico |
CO[C@H]1COC[C@H]1S(=O)(=O)Cl |
SMILES canónico |
COC1COCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)
![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)
![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)

![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)


![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
